1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenylsulfonyl group, a phenyl group, an oxazole ring, and a methylpiperazine ring . These groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the piperazine ring suggests that the molecule may have a rigid and planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the oxazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and distribution in biological systems .Scientific Research Applications
Thermal and Photolytic Transformations
Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions involving phenylethynyl sulfones, which relate to the type of chemical transformations that 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine might undergo. These transformations are crucial for understanding the reactivity and potential applications of such compounds in chemical synthesis and material science V. Vasin, Yu. Yu. Masterova, V. V. Razin, & N. Somov, 2014.
Acaricidal Activity of Derivatives
Suzuki et al. (2021) synthesized phenylpiperazine derivatives, assessing their acaricidal activity, highlighting the biological applications of these compounds against pests. This study indicates the potential of this compound derivatives in the development of new pest control agents Jun Suzuki, Akihito Ootaka, Shinji Onoue, & Miwa Onoue, 2021.
Fluorescent Molecular Probes
The work of Diwu et al. (1997) on the synthesis, spectral properties, and use of fluorescent solvatochromic dyes involving diphenyloxazoles with sulfonyl groups showcases the application of similar compounds in the development of sensitive molecular probes for biological studies Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, & R. Haugland, 1997.
Analysis of Intermolecular Interactions
Panini et al. (2014) provided insights into the intermolecular interactions of a 1,2,4-triazole derivative, emphasizing the significance of studying such interactions for understanding the properties and applications of these compounds in material science and drug design P. Panini, R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014.
Antibacterial Activity
Shi et al. (2015) explored sulfone derivatives containing 1,3,4-oxadiazole moieties, demonstrating significant antibacterial activities. This study suggests that derivatives of this compound could be potent agents in combating bacterial infections Li Shi, Pei Li, Wenli Wang, Manni Gao, Zengxue Wu, Xianpeng Song, & D. Hu, 2015.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(22-18(27-20)15-5-3-2-4-6-15)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRUYQAVONQOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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